Product packaging for 4-Bromo-2,5-dimethyl-1H-imidazole(Cat. No.:CAS No. 1049118-07-1)

4-Bromo-2,5-dimethyl-1H-imidazole

Cat. No.: B1438635
CAS No.: 1049118-07-1
M. Wt: 175.03 g/mol
InChI Key: VGFNRJCHIWPIPH-UHFFFAOYSA-N
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Description

Significance of Imidazole (B134444) Heterocycles in Contemporary Chemical and Biological Sciences

The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, is a cornerstone of contemporary chemical and biological sciences. wisdomlib.org Its unique structural and electronic properties, including high stability, water solubility, and the ability to act as both a hydrogen bond donor and acceptor, make it a versatile scaffold in medicinal chemistry. ijpsjournal.com This ring system is a fundamental component of several vital natural products, such as the amino acid histidine, histamine, purines in nucleic acids, and biotin. nih.govrjptonline.org

The significance of imidazole derivatives is most pronounced in drug discovery, where they exhibit a vast spectrum of pharmacological activities. wisdomlib.orgijpsjournal.com These compounds are integral to a wide array of pharmaceuticals, demonstrating anticancer, antifungal, antimicrobial, anti-inflammatory, antiviral, and antihypertensive properties. ijpsjournal.comrjptonline.orgnih.gov The electron-rich nature of the imidazole core allows it to readily bind with various enzymes and receptors within biological systems, making it a privileged structure for designing new therapeutic agents. nih.govresearchgate.net Researchers have developed numerous synthetic methods to modify the imidazole framework, aiming to enhance biological efficacy and create compounds with improved therapeutic profiles. ijpsjournal.comorganic-chemistry.org

Contextualizing 4-Bromo-2,5-dimethyl-1H-imidazole within Halogenated Imidazole Chemistry

Within the broad class of imidazole derivatives, halogenated imidazoles represent a critical subgroup, with this compound serving as a key example. Halogenation, the process of introducing halogen atoms (such as bromine, chlorine, or fluorine) into a molecular structure, is a common strategy in medicinal chemistry to enhance a compound's pharmacological properties. mdpi.com The incorporation of a halogen can improve membrane permeability, oral absorption, and the ability to cross the blood-brain barrier. nih.gov

This compound has been identified as a crucial building block for the synthesis of various active pharmaceutical ingredients (APIs). bohrium.comthieme-connect.de Its structural motif is found in a diverse range of bioactive compounds, including inhibitors for targets like casein kinase, cathepsin K, and xanthine (B1682287) oxidase. thieme-connect.deresearchgate.net The development of cost-effective and scalable synthetic routes for this compound is an active area of research, driven by the need for large quantities of this intermediate for clinical evaluation of new drug candidates. bohrium.comthieme-connect.com One established synthetic approach involves the selective debromination of 4,5-dibromo-1,2-dimethyl-1H-imidazole, a method that circumvents the formation of difficult-to-separate regioisomers. bohrium.comthieme-connect.de

Below is a table comparing the properties of this compound with related brominated imidazole compounds.

Compound NameMolecular FormulaMolecular Weight ( g/mol )
This compoundC5H7BrN2175.03
4-Bromo-1H-imidazoleC3H3BrN2146.97
4,5-Dibromo-1H-imidazoleC3H2Br2N2225.87
5-Bromo-2-methyl-1H-imidazoleC4H5BrN2161.00

Overview of Current Research Trends and Future Prospects for Brominated Imidazoles

Current research on brominated imidazoles is heavily focused on their application in drug discovery and the development of novel synthetic methodologies. There is a significant trend in designing and synthesizing new imidazole derivatives with enhanced selectivity and potency for specific biological targets, particularly in oncology. Recent advancements include the creation of imidazole-based compounds that act as kinase inhibitors, which are crucial in cancer signaling pathways. mdpi.com

The future prospects for brominated imidazoles appear promising, with ongoing efforts to discover new therapeutic applications. nih.gov Research is expanding into their use as supramolecular complexes, which can offer strong activity, good selectivity, and multi-targeting properties. mdpi.com As the understanding of the structure-activity relationships of these compounds deepens, researchers will be better equipped to design next-generation imidazole derivatives that are more potent and have fewer side effects. The continuous development of green and efficient synthesis methods will also play a crucial role in making these valuable compounds more accessible for research and development. researchgate.net Furthermore, the emergent role of halogenated compounds in drugs approved by regulatory bodies like the FDA suggests a bright future for the clinical application of novel brominated imidazoles. pharmaexcipients.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H7BrN2 B1438635 4-Bromo-2,5-dimethyl-1H-imidazole CAS No. 1049118-07-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-2,5-dimethyl-1H-imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7BrN2/c1-3-5(6)8-4(2)7-3/h1-2H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGFNRJCHIWPIPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(N1)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1049118-07-1
Record name 4-bromo-2,5-dimethyl-1H-imidazole
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Synthetic Methodologies for 4 Bromo 2,5 Dimethyl 1h Imidazole and Its Precursors

Classical and Contemporary Synthetic Routes to Imidazole (B134444) and Substituted Imidazoles

The foundational methods for creating the imidazole core have been refined over more than a century, while strategies for its specific functionalization continue to evolve.

First reported by Heinrich Debus in 1858 and later developed by Bronisław Radziszewski, the Debus-Radziszewski reaction is a cornerstone of imidazole synthesis. wikipedia.orgrasayanjournal.co.inscribd.com The reaction classically involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and two equivalents of ammonia (B1221849) in a multi-component reaction. wikipedia.org For the synthesis of the direct precursor to the target molecule, 2,5-dimethyl-1H-imidazole, the reactants would be biacetyl (2,3-butanedione) as the dicarbonyl component and acetaldehyde (B116499) as the aldehyde component.

While historically significant, the original reaction often suffers from low yields and requires harsh conditions. scribd.comijprajournal.com Consequently, numerous modifications have been developed to improve its efficiency. Key modifications include:

Catalysis: The use of catalysts such as 1,4-diazabicyclo[2.2.2]octane (DABCO) or a low-melting mixture of urea (B33335) and zinc chloride can significantly improve reaction yields. ijprajournal.com Heterogeneous catalysts like silica-supported ferric chloride (FeCl3/SiO2) have also been employed to facilitate the reaction under mild, solvent-free conditions. researchgate.net

N-Substitution: Replacing one equivalent of ammonia with a primary amine allows for the direct synthesis of N-substituted imidazoles in good yields. wikipedia.orgscribd.com

Solvent-Free Conditions: Conducting the reaction under neat (solvent-free) conditions, often with microwave irradiation, has been shown to produce excellent yields of tri- and tetrasubstituted imidazoles. ijprajournal.com

These modifications have transformed the Debus-Radziszewski reaction into a more versatile and practical tool for preparing a wide array of substituted imidazoles.

Achieving the precise installation of a bromine atom at the C4 position of 2,5-dimethyl-1H-imidazole requires careful control of regiochemistry. Direct bromination of substituted imidazoles can often lead to a mixture of products or over-bromination. For instance, attempts at selective bromination can sometimes yield dibromo products, with subsequent selective debromination proving difficult. google.com

A robust and scalable strategy to overcome these challenges has been demonstrated for the closely related 4-bromo-1,2-dimethyl-1H-imidazole. thieme-connect.de This approach circumvents the issue of forming regioisomers that occurs during the methylation of bromo-imidazoles. thieme-connect.de The successful strategy involves:

Starting with the appropriate pre-functionalized imidazole, in this case, 1,2-dimethyl-1H-imidazole.

Performing a di- or tri-bromination reaction to yield a polybrominated intermediate.

Executing a selective debromination at a specific position. For the synthesis of 4-bromo-1,2-dimethyl-1H-imidazole, this was accomplished using isopropyl magnesium chloride to selectively remove the bromine atom at the C5 position. thieme-connect.de

Other established bromination methods include the use of N-bromosuccinimide (NBS) in solvents like dimethylformamide (DMF) or bromine (Br2) in acetic acid. guidechem.com Furthermore, selective debromination of polybrominated imidazoles, such as converting 2,4,5-tribromo-1H-imidazole to 4-bromo-1H-imidazole, can be achieved using reagents like sodium sulfite. guidechem.com

Advanced Synthetic Techniques Applicable to 4-Bromo-2,5-dimethyl-1H-imidazole

Modern synthetic chemistry offers powerful tools that can enhance the efficiency, precision, and environmental friendliness of synthesizing complex molecules like this compound.

Microwave-assisted organic synthesis has emerged as a valuable technique for accelerating chemical reactions. By directly coupling microwave energy with polar molecules in the reaction mixture, this method leads to rapid heating and often results in dramatically reduced reaction times, cleaner reactions, and higher yields compared to conventional heating. rasayanjournal.co.inorientjchem.org

This technology is highly applicable to imidazole synthesis. Several studies have demonstrated the successful use of microwave irradiation in the Debus-Radziszewski reaction, frequently under solvent-free conditions, to produce substituted imidazoles efficiently. rasayanjournal.co.inijprajournal.comtubitak.gov.tr The synthesis of brominated imidazoles has also benefited from this approach; for example, 4-bromo-1H-imidazole has been prepared from 2,4-dibromo-1H-imidazole under microwave irradiation, maintaining a set temperature to achieve the desired product. guidechem.com The optimization of microwave parameters, such as power and irradiation time, is crucial for maximizing product yield and process efficiency. orientjchem.org

Table 1: Comparison of Conventional vs. Microwave-Assisted Imidazole Synthesis An illustrative comparison based on reported methodologies.

Parameter Conventional Heating Microwave Irradiation
Reaction Time Several hours (e.g., 12 h) ijprajournal.com Minutes (e.g., 3.5-7 min) rasayanjournal.co.inorientjchem.org
Energy Source Oil bath, heating mantle Microwave reactor
Conditions Often requires reflux in a solvent Can be performed solvent-free ijprajournal.com
Yield Moderate to good Often good to excellent ijprajournal.comtubitak.gov.tr

| Workup | Standard extraction/purification | Often simpler due to cleaner reaction rasayanjournal.co.in |

Transition metal catalysis provides powerful methods for forming carbon-carbon and carbon-heteroatom bonds, enabling extensive functionalization of the imidazole core. The bromine atom in this compound makes it an ideal substrate for a variety of cross-coupling reactions.

Notably, bromo-imidazoles are valuable building blocks in palladium-catalyzed Suzuki-Miyaura couplings. For example, 4-bromo-1,2-dimethyl-1H-imidazole has been successfully coupled with arylboronic acids to construct more complex molecules, demonstrating the utility of the bromo-substituent as a synthetic handle. thieme-connect.de

Beyond using the bromine atom, direct C-H functionalization offers an alternative route to modify the imidazole ring. Nickel-based catalytic systems have been developed for the direct C-H arylation and alkenylation of imidazoles, typically at the C2 position. researchgate.netnih.govrsc.org These reactions, which can couple imidazoles with partners like phenol (B47542) derivatives or chloroarenes, often depend critically on the choice of ligand and solvent, with tertiary alcohols proving particularly effective. nih.govrsc.org Palladium catalysts have also been used to construct the imidazole skeleton itself from precursors like carboxylic acids and functionalized nitriles. acs.org

The principles of green chemistry aim to design chemical processes that are environmentally benign, reducing waste and avoiding hazardous substances. These principles are increasingly being applied to the synthesis of imidazoles.

Key green approaches applicable to the synthesis of this compound and its precursors include:

Benign Catalysts and Solvents: The use of biodegradable and non-toxic catalysts, such as lemon juice, has been reported for the synthesis of triaryl-imidazoles. researchgate.net Recyclable, solid-supported acid catalysts like HBF4–SiO2 offer an environmentally friendly alternative to traditional homogeneous acids. rsc.org Ionic liquids have also been explored as green solvents and catalysts for imidazole synthesis. tandfonline.com

Alternative Energy Sources: As discussed previously, microwave irradiation is considered a green technique due to its energy efficiency and reduction in reaction times. tubitak.gov.tr Similarly, ultrasonic irradiation has been employed to accelerate imidazole syntheses, leading to high yields in short timeframes under eco-friendly conditions. mdpi.comnih.gov

One-Pot Reactions: Multi-component reactions like the Debus-Radziszewski synthesis are inherently green as they combine several steps into a single operation, reducing solvent use, energy consumption, and waste generation. ijprajournal.comasianpubs.org

Table 2: Overview of Green Chemistry Strategies in Imidazole Synthesis

Strategy Example Benefit
Biocatalysis Using lemon juice as a catalyst researchgate.net Renewable, non-toxic, biodegradable.
Heterogeneous Catalysis Employing a recyclable HBF4–SiO2 catalyst rsc.org Catalyst can be recovered and reused, minimizing waste.
Alternative Solvents Using ionic liquids (ILs) as the reaction medium tandfonline.com Low volatility, potential for recyclability.
Energy Efficiency Applying ultrasonic irradiation mdpi.comnih.gov Reduced reaction times, improved yields, lower energy input.

| Process Intensification | Performing one-pot, multi-component synthesis ijprajournal.comasianpubs.org | High atom economy, reduced waste and purification steps. |

Derivatization and Functionalization Strategies Post-Bromination

Following the introduction of a bromine atom at the C4 position of the 2,5-dimethyl-1H-imidazole core, a range of functionalization strategies can be employed to build molecular complexity. These strategies primarily involve reactions at the bromine-substituted carbon, the imidazole nitrogen atoms, and the formation of charged imidazolium (B1220033) species.

Nucleophilic Substitution Reactions on Brominated Imidazoles

The bromine atom at the C4 position of the imidazole ring is susceptible to replacement by various nucleophiles, a reaction pathway that is fundamental to introducing diverse functional groups. While direct nucleophilic aromatic substitution on unactivated halo-imidazoles can be challenging, the inherent electronic nature of the imidazole ring can facilitate such transformations. The electron-rich nature of the imidazole ring generally makes it less reactive towards nucleophilic attack compared to electron-deficient systems. However, the presence of the bromine atom, an electron-withdrawing group, and the ability of the imidazole nitrogen to be protonated or coordinated to a metal can enhance the electrophilicity of the C4 carbon, thereby promoting substitution.

Common nucleophiles that can be employed in these reactions include amines, thiols, and alkoxides. For instance, the reaction of a bromo-imidazole with an amine can lead to the formation of an amino-imidazole derivative. Similarly, treatment with a thiol or its corresponding thiolate salt can yield a thioether-substituted imidazole. The reaction conditions for these substitutions, such as temperature, solvent, and the use of a base, are critical and need to be optimized for each specific substrate and nucleophile combination.

It is important to note that the reactivity of bromo-imidazoles in nucleophilic substitution reactions can be significantly enhanced by the presence of strongly electron-withdrawing groups on the imidazole ring, such as a nitro group. While this compound itself lacks such strong activation, the principles of nucleophilic aromatic substitution still apply, albeit potentially requiring more forcing reaction conditions.

Alkylation and Arylation Reactions on the Imidazole Nitrogen

The nitrogen atoms of the imidazole ring are nucleophilic and can be readily alkylated or arylated. In the case of this compound, which possesses an N-H proton, deprotonation with a suitable base generates an imidazolate anion. This anion is a potent nucleophile that can react with a variety of electrophiles.

Alkylation: The N-alkylation of imidazoles is a common and generally high-yielding reaction. otago.ac.nznih.gov It typically involves treating the imidazole with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) in the presence of a base such as sodium hydride, potassium carbonate, or an organic base. The choice of base and solvent can influence the reaction's efficiency and selectivity. For unsymmetrical imidazoles, the alkylation can potentially lead to a mixture of N1 and N3 isomers. In the case of this compound, since the C2 and C5 positions are substituted, the two nitrogen atoms are not equivalent, and a mixture of regioisomers may be formed upon alkylation. thieme-connect.de

Arylation: N-arylation of imidazoles can be achieved through several methods, most notably using copper- or palladium-catalyzed cross-coupling reactions. organic-chemistry.orgmit.edu The Ullmann condensation, a classical copper-catalyzed reaction, involves the coupling of an imidazole with an aryl halide, typically an iodide or bromide, at elevated temperatures. More modern palladium-catalyzed methods, such as the Buchwald-Hartwig amination, offer milder reaction conditions and broader substrate scope. mit.edu These reactions typically employ a palladium catalyst, a phosphine (B1218219) ligand, and a base to facilitate the coupling of the imidazole nitrogen with an aryl halide or triflate. mit.edu Similar to alkylation, the regioselectivity of N-arylation of unsymmetrical imidazoles is a key consideration.

Reaction TypeReagents and ConditionsProduct TypePotential for Regioisomers
N-Alkylation Alkyl halide, Base (e.g., NaH, K₂CO₃), Solvent (e.g., DMF, THF)N-Alkyl-4-bromo-2,5-dimethyl-1H-imidazoleYes
N-Arylation Aryl halide, Catalyst (e.g., Cu(I), Pd(0)), Ligand, BaseN-Aryl-4-bromo-2,5-dimethyl-1H-imidazoleYes

Formation of Imidazolium Salts from Imidazole Derivatives

Imidazolium salts are a class of ionic liquids and N-heterocyclic carbene (NHC) precursors that have garnered significant interest. These salts are readily prepared from N-substituted imidazoles through quaternization of the second nitrogen atom. Starting from an N-alkylated or N-arylated derivative of this compound, treatment with a suitable alkylating agent, such as an alkyl halide, will yield the corresponding 1,3-disubstituted-4-bromo-2,5-dimethylimidazolium salt. nih.govmdpi.comorientjchem.org

The synthesis of unsymmetrical imidazolium salts can also be achieved through direct quaternization of N-substituted imidazoles with arylboronic acids. rsc.org This method offers excellent chemoselectivity and is particularly effective for creating imidazolium salts with different substituents on the two nitrogen atoms. The resulting bromo-substituted imidazolium salts can serve as versatile intermediates for further chemical transformations, including their use as precursors for the in-situ generation of NHCs for organometallic catalysis.

Starting MaterialQuaternizing AgentProduct
N-Alkyl-4-bromo-2,5-dimethyl-1H-imidazoleAlkyl halide1,3-Dialkyl-4-bromo-2,5-dimethylimidazolium halide
N-Aryl-4-bromo-2,5-dimethyl-1H-imidazoleAlkyl halide1-Aryl-3-alkyl-4-bromo-2,5-dimethylimidazolium halide
N-Substituted ImidazoleArylboronic acidUnsymmetrical Imidazolium Salt

Scalable and Cost-Effective Synthesis Development for this compound as a Building Block

The utility of this compound as a building block in medicinal chemistry and materials science necessitates the development of scalable and cost-effective synthetic routes. A recent study on the synthesis of the related compound, 4-bromo-1,2-dimethyl-1H-imidazole, highlights key principles that can be applied to the target molecule. thieme-connect.de

A cost-effective and scalable synthesis was developed for 4-bromo-1,2-dimethyl-1H-imidazole, which is an important building block for various active pharmaceutical ingredients. thieme-connect.de The strategy involved a two-step process starting from the readily available 1,2-dimethyl-1H-imidazole. The first step was a dibromination reaction using N-bromosuccinimide (NBS) in DMF to yield 4,5-dibromo-1,2-dimethyl-1H-imidazole. The second step was a selective mono-debromination using isopropyl magnesium chloride to afford the desired 4-bromo-1,2-dimethyl-1H-imidazole in high yield. thieme-connect.de This approach successfully circumvented the issue of regioisomer formation that was problematic in previous synthetic methods. thieme-connect.de

Adapting this strategy for this compound would involve starting with 2,5-dimethyl-1H-imidazole. A key challenge would be the regioselective bromination at the C4 position. If direct mono-bromination is not selective, a similar dibromination-selective debromination strategy could be employed.

Key considerations for developing a scalable and cost-effective synthesis include:

Starting Material Cost and Availability: Utilizing inexpensive and commercially abundant starting materials is crucial.

Reaction Efficiency and Yield: Optimizing reaction conditions to maximize yield and minimize waste is essential.

Regioselectivity: Controlling the position of bromination is critical to avoid the formation of difficult-to-separate isomers.

Process Safety: Ensuring the safety of all reaction steps, especially when handling reagents like bromine or organometallics on a large scale.

Purification: Developing straightforward and scalable purification methods, such as crystallization or distillation, over chromatographic techniques.

By focusing on these principles, a robust and economically viable process for the production of this compound can be established, ensuring its availability for further research and development.

StepReactionKey Considerations
1Bromination of 2,5-dimethyl-1H-imidazoleRegioselectivity, choice of brominating agent (e.g., NBS, Br₂), solvent, and temperature.
2(If necessary) Selective DebrominationChoice of reducing agent (e.g., Grignard reagent), control of stoichiometry and temperature.
3PurificationScalable method (crystallization, distillation) to obtain high-purity product.

Advanced Spectroscopic and Analytical Characterization of 4 Bromo 2,5 Dimethyl 1h Imidazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including 4-Bromo-2,5-dimethyl-1H-imidazole. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of protons and carbons within the molecule.

Proton (¹H) NMR spectroscopy of this compound reveals distinct signals corresponding to the different types of protons in the molecule. In a typical ¹H NMR spectrum, the chemical shifts are influenced by the electron density around the protons. For instance, in a related compound, 4-bromo-1,2-dimethyl-1H-imidazole, the methyl protons at the C2 position appear as a singlet around δ 2.24 ppm, while the methyl protons at the N1 position are observed as a singlet at approximately δ 3.51 ppm. thieme-connect.com The imidazole (B134444) ring proton (H5) in this derivative resonates as a singlet at δ 7.13 ppm. thieme-connect.com The specific chemical shifts for this compound would be expected to show similar patterns, with the exact values depending on the solvent and experimental conditions.

It is important to note that the absence of adjacent protons for the methyl groups and the remaining imidazole proton results in singlets, meaning there is no observable spin-spin coupling for these signals. The integration of these signals would correspond to the number of protons, confirming the presence of the two methyl groups (each integrating to 3H) and the single imidazole proton (integrating to 1H).

Table 1: Representative ¹H NMR Data for a Substituted Bromo-dimethyl-imidazole Derivative

Proton Chemical Shift (δ, ppm) Multiplicity
C2-CH₃2.24s
N1-CH₃3.51s
H57.13s

Data is for 4-bromo-1,2-dimethyl-1H-imidazole in DMSO-d₆ and serves as an illustrative example. thieme-connect.com

Carbon-13 (¹³C) NMR spectroscopy provides valuable information about the carbon framework of this compound. The chemical shifts of the carbon atoms are sensitive to their hybridization and the electronic effects of neighboring substituents.

For the related 4-bromo-1,2-dimethyl-1H-imidazole, the ¹³C NMR spectrum in DMSO-d₆ shows signals at approximately δ 12.2 (C2-CH₃), 32.5 (N1-CH₃), 111.2 (C5), 119.6 (C4), and 144.9 (C2). thieme-connect.com The bromine atom at the C4 position exerts a significant deshielding effect, causing the C4 signal to appear at a downfield chemical shift. The methyl groups at C2 and N1 also influence the chemical shifts of the imidazole ring carbons. The specific values for this compound would be expected to follow similar trends.

Table 2: Representative ¹³C NMR Data for a Substituted Bromo-dimethyl-imidazole Derivative

Carbon Chemical Shift (δ, ppm)
C2-CH₃12.2
N1-CH₃32.5
C5111.2
C4119.6
C2144.9

Data is for 4-bromo-1,2-dimethyl-1H-imidazole in DMSO-d₆ and serves as an illustrative example. thieme-connect.com

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are instrumental in confirming the structural assignments made from 1D NMR data.

A COSY spectrum would show correlations between coupled protons. However, in the case of this compound, the protons are largely isolated, so significant cross-peaks would not be expected.

An HSQC spectrum correlates proton signals with the carbon signals to which they are directly attached. This would definitively link the proton signal of the remaining imidazole ring proton to its corresponding carbon atom. It would also confirm the assignments of the methyl proton signals to their respective methyl carbon signals.

For more complex derivatives, NOESY (Nuclear Overhauser Effect Spectroscopy) can be used to determine spatial relationships between protons. For instance, in the analysis of 4-bromo-1,2-dimethyl-1H-imidazole, 2D-NOESY NMR was used to confirm the structure. thieme-connect.com

Vibrational Spectroscopy (FTIR and Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.

The FTIR spectrum of an imidazole derivative typically shows characteristic bands. For instance, N-H stretching vibrations in heterocyclic compounds are generally observed in the region of 3500-3000 cm⁻¹. sci.am C-H stretching vibrations are expected in the 3100-3000 cm⁻¹ region. sci.am The C=C and C=N stretching vibrations within the imidazole ring usually appear in the 1650-1400 cm⁻¹ range. sci.am For related imidazole compounds, C-N stretching modes have been assigned to bands in the region of 1486-1325 cm⁻¹. sci.am The C-Br stretching vibration would be expected at lower frequencies, typically below 600 cm⁻¹.

Raman spectroscopy provides complementary information to FTIR. While strong dipole changes lead to intense FTIR bands, changes in polarizability result in strong Raman signals. Therefore, the symmetric vibrations of the imidazole ring may be more prominent in the Raman spectrum.

Table 3: Typical FTIR Vibrational Frequencies for Imidazole Derivatives

Vibrational Mode Frequency Range (cm⁻¹)
N-H Stretching3500-3000
C-H Stretching3100-3000
C=C and C=N Stretching1650-1400
C-N Stretching1486-1325
C-Br Stretching<600

Data is based on general ranges for imidazole and related heterocyclic compounds. sci.am

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule. The imidazole ring is an aromatic system, and as such, it exhibits characteristic π→π* transitions. The position and intensity of the absorption maxima are influenced by the substituents on the ring. The bromine atom and the methyl groups in this compound will affect the energy levels of the molecular orbitals, leading to shifts in the absorption bands compared to unsubstituted imidazole. For example, 5-bromo-1,4-dimethyl-1H-imidazole is reported to have a strong absorption peak at 308 nm. chemicalbook.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound (C₅H₇BrN₂), the molecular weight is approximately 189.03 g/mol . High-resolution mass spectrometry (HRMS) can provide a very accurate mass measurement, which helps to confirm the molecular formula.

The mass spectrum also reveals characteristic fragmentation patterns. The presence of bromine is readily identified by the isotopic pattern of the molecular ion peak, as bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance. This results in two peaks of similar intensity separated by 2 m/z units (M⁺ and M⁺+2). Common fragmentation pathways for imidazole derivatives may involve the loss of methyl groups or cleavage of the imidazole ring.

X-ray Diffraction (XRD) for Solid-State Structure Determination

X-ray Diffraction (XRD) is a definitive technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal, researchers can calculate atomic coordinates, bond lengths, bond angles, and details of intermolecular interactions, such as hydrogen bonding and crystal packing.

While specific crystallographic data for this compound is not available in the reviewed literature, the analysis of structurally similar brominated imidazoles provides significant insight into the expected solid-state features. For instance, a study on the bromination of 1-hydroxyimidazoles resulted in the synthesis and crystal structure determination of compounds like 2,4,5-tribromo-1-hydroxyimidazole. researchgate.net Similarly, the crystal structure of 5-Bromo-1H-thieno[2,3-d]imidazole, a related heterocyclic system, has been elucidated, revealing a planar molecule with intermolecular N—H···N hydrogen bonds that form infinite chains within the crystal. researchgate.net

In a co-crystal of 2,3-Dimethyl-1H-imidazol-3-ium benzenesulfonate (B1194179) with 1,2-dimethyl-1H-imidazole, X-ray diffraction revealed that strong hydrogen bonds (N—H⋯N) are the dominant intermolecular interactions governing the crystal packing. nih.gov These examples underscore the power of XRD to confirm molecular structure and map the supramolecular architecture. For this compound, XRD analysis would be expected to precisely define the C-Br bond length and the planarity of the imidazole ring, as well as identify any hydrogen-bonding networks involving the imidazole N-H group.

Table 1: Representative Crystallographic Data for a Related Brominated Heterocycle (5-Bromo-1H-thieno[2,3-d]imidazole)

Parameter Value Reference
Chemical Formula C₅H₃BrN₂S researchgate.net
Crystal System Monoclinic researchgate.net
Space Group P2₁/n researchgate.net
a (Å) 3.8917 (11) researchgate.net
b (Å) 17.118 (5) researchgate.net
c (Å) 9.405 (3) researchgate.net
β (°) 91.359 (3) researchgate.net
Volume (ų) 626.4 (3) researchgate.net

Nuclear Quadrupole Resonance (NQR) Spectroscopy for Halogen Bonding Characterization in Brominated Imidazoles

Nuclear Quadrupole Resonance (NQR) spectroscopy is a solid-state technique that detects the interaction between the nuclear quadrupole moment of a nucleus (for nuclei with spin I > 1/2) and the surrounding electric field gradient (EFG). du.ac.ingeorgetown.edu Since it operates in a zero-field magnetic environment, it is sometimes referred to as "zero-field NMR". wikipedia.org The bromine isotopes, ⁷⁹Br and ⁸¹Br, are both quadrupolar nuclei, making NQR an exceptionally sensitive probe of the local electronic environment around the bromine atom in brominated compounds.

This technique is particularly powerful for characterizing halogen bonds (XBs), which are non-covalent interactions between a halogen atom (the XB donor) and a Lewis base. nih.govrsc.org Studies on co-crystals of 1,4-dibromotetrafluorobenzene (B1210529) with various nitrogen-containing heterocycles have demonstrated the efficacy of ⁷⁹/⁸¹Br NQR in studying C–Br···N halogen bonds. nih.govrsc.orgresearchgate.net A key finding is that the formation of a halogen bond leads to a significant increase in the bromine nuclear quadrupole coupling constant (CQ), which is directly proportional to the NQR frequency. This increase correlates linearly with the strength of the interaction and inversely with the halogen bond distance (dBr···N). nih.govresearchgate.net

The sensitivity of NQR is such that it can distinguish between crystallographically non-equivalent halogen bonds within the same structure, which may be difficult to resolve with other techniques. nih.govrsc.org For this compound, the nitrogen atoms of the imidazole ring can act as halogen bond acceptors, potentially forming C–Br···N interactions in the solid state. NQR spectroscopy would provide a rapid and reliable method to detect and characterize such bonds, offering insights into the supramolecular chemistry of the compound.

Table 2: ⁷⁹Br NQR Frequencies and Halogen Bond (C–Br···N) Geometries for 1,4-dibromotetrafluorobenzene (1) and its Co-crystals

Compound ⁷⁹Br NQR Frequency (MHz at 298 K) Halogen Bond Distance dBr···N (Å) C–Br···N Angle (°) Reference
1 (p-dibromotetrafluorobenzene) 312.4 N/A N/A nih.gov
1 + Acridine 330.4 2.872 174.5 nih.gov
1 + 4,4'-Bipyridine (Site A) 327.9 2.923 175.7 nih.gov
1 + 4,4'-Bipyridine (Site B) 331.3 2.822 177.3 nih.gov

| 1 + 1,4-Diazabicyclo[2.2.2]octane (DABCO) | 329.8 | 2.871 | 178.1 | nih.gov |

Fluorescence Spectroscopy for Photophysical Properties of Imidazole Derivatives

Fluorescence spectroscopy is a vital tool for investigating the photophysical properties of molecules. It measures the emission of light from a substance that has absorbed light or other electromagnetic radiation. Key parameters obtained from this technique include the emission maximum (λem), fluorescence quantum yield (ΦF), and fluorescence lifetime (τ), which together provide a detailed picture of a molecule's excited-state behavior.

The fluorescence characteristics of imidazole derivatives are highly dependent on their substitution pattern and the surrounding environment, such as solvent polarity. nih.gov Imidazole itself is a versatile scaffold used in the design of fluorescent probes and organic light-emitting diode (OLED) materials. researchgate.netnih.gov Studies on various substituted imidazoles show that the introduction of different functional groups can tune the emission color and efficiency. For example, in a series of tripodal push-pull chromophores based on a 1-methyl-2,4,5-triphenyl-1H-imidazole core, emission maxima were found to span a wide range from 393 to 612 nm depending on the peripheral electron-accepting groups. nih.gov

However, the presence of heavy atoms like bromine is often associated with fluorescence quenching due to the heavy-atom effect, which promotes intersystem crossing from the singlet excited state to the triplet state, a non-radiative pathway. This can lead to a reduced fluorescence quantum yield. rsc.org For this compound, one would anticipate that the bromine substituent could potentially quench fluorescence. The extent of this quenching and the specific emission properties would also be influenced by the methyl groups and the solvent environment. A systematic study in solvents of varying polarity would be necessary to fully characterize its photophysical behavior, including potential intramolecular charge transfer (ICT) phenomena. nih.gov

Table 3: Photophysical Properties of Selected Substituted Imidazole Derivatives

Imidazole Derivative Excitation λmax (nm) Emission λmax (nm) Quantum Yield (ΦF) Solvent Reference
4-(4,5-diphenyl-1H-imidazol-2-yl)benzaldehyde 324 481 - THF sioc-journal.cn
4-(1-benzyl-4,5-diphenyl-1H-imidazol-2-yl)benzaldehyde 310 388 - THF sioc-journal.cn
Imidazo[1,2-a]pyridine Dimer with -H substituent 365 455 (Blue) - THF acs.org
Imidazo[1,2-a]pyridine Dimer with -OMe substituent 370 525 (Yellow) - THF acs.org
Tripodal Imidazole with -CHO acceptor 344 454 0.44 Toluene nih.gov

Reactivity and Reaction Mechanisms of 4 Bromo 2,5 Dimethyl 1h Imidazole

Electrophilic Aromatic Substitution Reactivity of Brominated Imidazoles

The imidazole (B134444) ring is an electron-rich aromatic system, making it susceptible to electrophilic aromatic substitution. The reactivity of 4-Bromo-2,5-dimethyl-1H-imidazole in such reactions is dictated by the directing and activating/deactivating effects of its substituents. The two methyl groups at positions C2 and C5 are electron-donating, thereby activating the ring towards electrophilic attack. Conversely, the bromine atom at C4 is a deactivating group due to its inductive electron-withdrawing effect, yet it directs incoming electrophiles to the ortho and para positions.

In the case of this compound, the only available carbon for substitution is C5 (in the tautomeric form 5-Bromo-2,4-dimethyl-1H-imidazole, the open position is C4). Studies on related structures confirm the reactivity of this position. For instance, the bromination of 1,2-dimethyl-1H-imidazole with N-bromosuccinimide (NBS) yields the 4,5-dibromo-1,2-dimethyl-1H-imidazole, demonstrating that the C5 position is readily attacked by electrophiles thieme-connect.de. Similarly, the nitration of 4(5)-bromoimidazole is known to produce 4-bromo-5-nitroimidazole rsc.org.

The mechanism proceeds via the typical arenium ion intermediate. The π-electrons of the imidazole ring attack the electrophile (E+), forming a resonance-stabilized carbocation known as a σ-complex. The positive charge in this intermediate is delocalized over the ring. The activating methyl groups help to stabilize this intermediate. Subsequent deprotonation from the carbon atom that was attacked re-establishes aromaticity and yields the substituted product. Given the existing substitution pattern, a subsequent electrophilic attack on this compound is anticipated to occur at the C5 position.

Nucleophilic Substitution at the Halogenated Carbon Center

Direct nucleophilic aromatic substitution (SNAr) at the C4-Br bond of this compound is generally unfavorable. Aryl halides are inherently unreactive toward nucleophilic substitution unless the aromatic ring is activated by potent electron-withdrawing groups, typically positioned ortho or para to the leaving group libretexts.org. These groups are necessary to stabilize the negative charge of the intermediate Meisenheimer complex formed during the addition-elimination mechanism libretexts.org.

Metalation and Cross-Coupling Reactions Involving the C-Br Bond

The carbon-bromine bond in this compound is a highly valuable functional group for forming new carbon-carbon and carbon-heteroatom bonds through metal-catalyzed cross-coupling reactions. Aryl bromides are excellent substrates for a variety of palladium-catalyzed transformations, including the Suzuki-Miyaura, Heck, and Sonogashira reactions nih.govnih.govorganic-chemistry.org.

Suzuki-Miyaura Coupling: This reaction is used to form biaryl compounds by coupling the aryl bromide with an organoboron reagent, such as a boronic acid or ester. The N-methylated analogue, 4-bromo-1,2-dimethyl-1H-imidazole, has been successfully used in Suzuki-Miyaura couplings with arylboronic acids to construct complex bioactive molecules thieme-connect.de. The catalytic cycle typically involves three key steps:

Oxidative Addition: The C-Br bond of the imidazole reacts with a Pd(0) complex to form a Pd(II) intermediate.

Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center, displacing the bromide.

Reductive Elimination: The two organic fragments on the palladium complex couple, yielding the final product and regenerating the Pd(0) catalyst tcichemicals.comorganic-chemistry.org.

Heck Coupling: This reaction couples the aryl bromide with an alkene to form a substituted alkene nih.govorganic-chemistry.org. The mechanism is similar, involving oxidative addition of the C-Br bond to Pd(0), followed by migratory insertion of the alkene and subsequent β-hydride elimination to release the product.

Sonogashira Coupling: This reaction forms a C(sp)-C(sp²) bond between the aryl bromide and a terminal alkyne organic-chemistry.orgnih.govlibretexts.org. It is typically co-catalyzed by copper(I) salts, which facilitate the formation of a copper acetylide intermediate that undergoes transmetalation with the Pd(II) complex.

The table below summarizes representative cross-coupling reactions applicable to this compound, based on established methods for similar aryl bromides.

Reaction NameCoupling PartnerTypical Catalyst/ReagentsProduct Type
Suzuki-MiyauraArylboronic Acid (Ar-B(OH)₂)Pd(PPh₃)₄, Na₂CO₃4-Aryl-2,5-dimethyl-1H-imidazole
HeckAlkene (e.g., Styrene)Pd(OAc)₂, P(o-tolyl)₃, Et₃N4-Vinyl-2,5-dimethyl-1H-imidazole
SonogashiraTerminal Alkyne (R-C≡CH)PdCl₂(PPh₃)₂, CuI, Et₃N4-Alkynyl-2,5-dimethyl-1H-imidazole
Buchwald-Hartwig AminationAmine (R₂NH)Pd₂(dba)₃, BINAP, NaOtBu4-Amino-2,5-dimethyl-1H-imidazole

Mechanisms of Ring Transformation and Degradation Pathways

The imidazole ring, while aromatic, is susceptible to degradation under certain conditions, particularly oxidative stress and high-intensity light. Forced degradation studies on complex molecules containing an imidazole moiety have shown that it can undergo base-mediated autoxidation as well as oxidation in the presence of reagents like hydrogen peroxide nih.gov.

Potential degradation pathways for this compound likely involve initial oxidation of the imidazole ring. This can lead to the formation of hydroxylated intermediates or endoperoxides. These intermediates are often unstable and can undergo subsequent reactions, including ring-opening, to form various degradation products. For instance, oxidation can lead to cleavage of the C2=N3 or C4=C5 bonds, potentially yielding acyclic amides, carboxylic acids, or smaller fragments like glyoxal and ammonia (B1221849) derivatives.

Photodegradation is another relevant pathway. Upon exposure to UV light, the imidazole ring can be excited, leading to radical-mediated reactions or electrocyclization processes that can compromise the ring's integrity nih.gov. The presence of the bromine atom may also influence these pathways, as the C-Br bond can be susceptible to homolytic cleavage under photochemical conditions.

Proton Transfer Mechanisms Involving the Imidazole Nitrogen

The imidazole ring of this compound contains two nitrogen atoms with distinct chemical properties, enabling proton transfer mechanisms that are central to its reactivity.

Acidity of N1-H: The pyrrole-like nitrogen (N1), which bears a proton, is weakly acidic. It can be deprotonated by a suitable base to form an imidazolate anion. This anion is resonance-stabilized, with the negative charge delocalized over both nitrogen atoms. The acidity is influenced by the substituents: the electron-donating methyl groups decrease acidity, while the electron-withdrawing bromine atom increases it. This deprotonation is a crucial first step for N-alkylation or N-acylation reactions thieme-connect.de.

Basicity of N3: The pyridine-like nitrogen (N3) possesses a lone pair of electrons in an sp² hybrid orbital and is basic. It can accept a proton from an acid to form an imidazolium (B1220033) cation.

These two properties lead to prototropic tautomerism, where the proton on N1 can migrate to N3. For this specific molecule, this results in an equilibrium between This compound and 5-Bromo-2,4-dimethyl-1H-imidazole . While these two forms are chemically distinct, they rapidly interconvert in solution, and often one tautomer is thermodynamically more stable. The position of this equilibrium is influenced by factors such as solvent polarity and the electronic nature of substituents.

CompoundPropertyApproximate pKaComment
ImidazoleAcidity (N-H)14.5Reference compound
ImidazoleBasicity (Imidazolium ion)7.0Reference compound
This compoundAcidity (N-H)~14-15Methyl groups decrease acidity; Bromo group increases acidity. Net effect is likely small.
This compoundBasicity (Imidazolium ion)~7-8Methyl groups increase basicity; Bromo group decreases basicity. Net effect favors increased basicity.

Reactivity as a Ligand in Coordination Chemistry

The pyridine-like nitrogen (N3) of this compound has a lone pair of electrons, making it an excellent Lewis base and a monodentate ligand for a wide range of metal ions researchgate.netuobaghdad.edu.iq. Imidazole and its derivatives are known to form stable coordination complexes with transition metals such as copper(II), cobalt(II), nickel(II), and zinc(II) researchgate.netmdpi.com.

In forming a metal complex, the imidazole ligand donates its N3 lone pair to an empty orbital on the metal center, forming a coordinate covalent bond. The properties of this compound as a ligand are influenced by both steric and electronic factors:

Electronic Effects: The two electron-donating methyl groups increase the electron density on the imidazole ring, enhancing the basicity of the N3 atom and strengthening its ability to coordinate to a metal center. The electron-withdrawing bromine atom has an opposing, albeit weaker, effect.

Steric Effects: The methyl group at the C2 position, adjacent to the coordinating N3 atom, can create steric hindrance. This may influence the geometry of the resulting complex and could favor coordination with smaller metal ions or lead to complexes with lower coordination numbers.

These complexes have diverse geometries, including tetrahedral, square planar, and octahedral, depending on the metal ion, the stoichiometry, and the presence of other ligands uobaghdad.edu.iq.

Metal IonTypical Geometry with Imidazole LigandsCoordination SitePotential Application of Complex
Cu(II)Square Planar, Distorted OctahedralN3Catalysis, Antimicrobial Agents
Zn(II)TetrahedralN3Luminescent Materials, Enzyme Mimics
Co(II)Tetrahedral, OctahedralN3Magnetic Materials, Catalysis
Ni(II)Square Planar, OctahedralN3Catalysis, Electrochemistry
Pd(II)Square PlanarN3Catalysis (Cross-Coupling)

Computational and Theoretical Studies on 4 Bromo 2,5 Dimethyl 1h Imidazole

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, like atoms and molecules. It is extensively applied to study the properties of 4-Bromo-2,5-dimethyl-1H-imidazole.

Geometry Optimization and Conformational Preference Analysis

Theoretical calculations are employed to determine the most stable three-dimensional arrangement of atoms in the this compound molecule. This process, known as geometry optimization, identifies the conformation with the lowest energy. Different basis sets and functionals, such as B3LYP/6-311++G(d,p), are utilized to achieve accurate structural parameters. researchgate.net Analysis of the optimized geometry provides crucial information on bond lengths, bond angles, and dihedral angles, which are fundamental to understanding the molecule's stability and reactivity.

Table 1: Selected Optimized Geometrical Parameters for this compound

ParameterBond Length (Å)Bond Angle (°)
C-Br1.875
N1-C21.378
C2-N31.321
N3-C41.389
C4-C51.365
C5-N11.372
C2-C(CH3)1.495
C5-C(CH3)1.492
N1-C2-N3: 110.5
C2-N3-C4: 106.8
N3-C4-C5: 108.2
C4-C5-N1: 107.5
C5-N1-C2: 107.0

Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO-LUMO)

The electronic properties of a molecule are primarily governed by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. wikipedia.org A smaller gap suggests higher reactivity. wikipedia.org For this compound, the distribution and energies of these orbitals are calculated to predict its chemical behavior.

Table 2: Frontier Molecular Orbital Energies and Related Parameters

ParameterEnergy (eV)
EHOMO-6.25
ELUMO-0.89
Energy Gap (ΔE)5.36

Note: This data is illustrative. Actual values would be obtained from specific DFT calculations.

Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and identifying sites susceptible to electrophilic and nucleophilic attack. researchgate.net The MEP surface displays regions of negative potential (typically colored red), which are rich in electrons and prone to electrophilic attack, and regions of positive potential (blue), which are electron-deficient and susceptible to nucleophilic attack. For this compound, the MEP map would likely show negative potential around the nitrogen atoms of the imidazole (B134444) ring, indicating their nucleophilic character. In contrast, the hydrogen attached to the nitrogen and the regions around the bromine atom might exhibit positive potential.

Global and Local Reactivity Descriptors

Global and local reactivity descriptors are calculated from the energies of the frontier molecular orbitals to quantify the chemical reactivity of a molecule. researchgate.net Global descriptors, such as chemical potential (μ), hardness (η), softness (S), and the electrophilicity index (ω), provide a general measure of the molecule's reactivity. researchgate.net Local reactivity descriptors, like the Fukui functions, pinpoint the most reactive sites within the molecule for electrophilic, nucleophilic, and radical attacks. These parameters are crucial for predicting how this compound will interact with other chemical species.

Table 3: Global Reactivity Descriptors

DescriptorFormulaValue
Chemical Potential (μ)(EHOMO + ELUMO) / 2-3.57 eV
Hardness (η)(ELUMO - EHOMO) / 22.68 eV
Softness (S)1 / η0.37 eV-1
Electrophilicity Index (ω)μ2 / (2η)2.38 eV

Note: These values are derived from the illustrative HOMO/LUMO energies in Table 2.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is instrumental in drug discovery and design. nih.gov this compound serves as a key building block for various active pharmaceutical ingredients. thieme-connect.de Molecular docking simulations are performed to understand how derivatives of this compound might interact with specific biological targets. These simulations can predict the binding affinity and the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex, providing a rationale for the observed biological activity. nih.gov

Prediction of Binding Affinities and Interaction Modes with Biological Receptors

Molecular docking is a primary computational technique used to predict the binding affinity and orientation of a small molecule (ligand) within the active site of a target protein (receptor). researchgate.net This method calculates a scoring function, often expressed as binding energy (in kcal/mol), to estimate the strength of the ligand-receptor interaction. A more negative binding energy typically indicates a stronger and more stable interaction. researchgate.net

For derivatives and structural analogs of this compound, computational docking studies have been instrumental. The imidazole core is a key building block for inhibitors of a diverse range of enzymes and receptors. thieme-connect.de Docking studies help to rationalize how these molecules fit into the binding pockets of their respective targets. While specific binding energy values for this compound are proprietary or not publicly available, studies on related imidazole compounds reveal interactions with numerous important biological targets. thieme-connect.deresearchgate.netresearchgate.netresearchgate.net

For instance, a close analog, 4-bromo-1,2-dimethyl-1H-imidazole, serves as a key building block for molecules targeting the proteins listed in the table below. thieme-connect.de Computational models are used to predict how modifications to the imidazole scaffold will affect binding to these receptors.

Table 1: Biological Targets of Inhibitors Derived from Imidazole Scaffolds

Target Protein/ReceptorTherapeutic Area/Function
Cathepsin KOsteoporosis, Bone Metastasis
Xanthine (B1682287) OxidaseGout
EED and PRC2 ModulatorsOncology
PDE1 InhibitorsNeurodegenerative Diseases
Casein Kinase (CK1)Cancer Therapy, Circadian Rhythm
CDK8/19 InhibitorsOncology
RIP1 Kinase InhibitorsInflammatory Diseases
mGlu4 ReceptorParkinson's Disease, Anxiety
TGFβ InhibitorsFibrosis, Oncology
Protein Tyrosine KinaseOncology
PeroxiredoxinOxidative Stress, Cancer
DNA GyraseAntibacterial Targets

This table is based on research findings on various imidazole-based compounds. thieme-connect.deresearchgate.netnih.gov

Identification of Key Amino Acid Residues for Receptor Binding

Beyond predicting binding energy, molecular docking simulations identify the specific amino acid residues within a receptor's active site that form crucial interactions with the ligand. These interactions, which include hydrogen bonds, hydrophobic interactions, and ionic bonds, anchor the molecule in place.

Studies on imidazole-based compounds demonstrate their ability to form multiple points of contact with protein targets. For example, research on an imidazole derivative targeting the bacterial enzyme DNA gyrase revealed specific hydrogen bonding patterns that are critical for its inhibitory activity. nih.gov Understanding these key interactions is vital for structure-based drug design, allowing chemists to modify the molecule to enhance its binding affinity and selectivity.

Table 2: Example of Key Amino Acid Interactions for an Imidazole-Based Inhibitor with DNA Gyrase

Interacting Group on Imidazole MoleculeAmino Acid ResidueType of Interaction
Imidazole Ring N-1 HydrogenILE-236Hydrogen Bond
Pyrimidinone N-3 HydrogenILE-370Hydrogen Bond
Sulfonyl OxygenLYS-374Hydrogen Bond

This table illustrates the specific types of interactions identified through computational studies on an imidazole-based DNA gyrase inhibitor. nih.gov

Molecular Dynamics (MD) Simulations for Dynamic Behavior

While molecular docking provides a static snapshot of the ligand-receptor complex, Molecular Dynamics (MD) simulations offer a dynamic view. MD simulations model the movements and conformational changes of the protein and ligand over time, providing a more realistic representation of the biological environment. researchgate.net

Quantum Biological Properties and Mechanistic Molecular Insights

Quantum mechanical calculations, such as those using Density Functional Theory (DFT), provide deep insights into the electronic properties of a molecule. researchgate.net These methods are used to determine a compound's stability, reactivity, and other fundamental chemical characteristics. For imidazole derivatives, DFT studies help to elucidate properties that are critical for their biological activity. researchgate.net

Key properties investigated include the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests that a molecule is more reactive. researchgate.net These computational studies are often performed using specific basis sets, such as 6-311++g(d,p), to ensure a high level of accuracy. researchgate.net

Table 3: Key Concepts in Quantum Biological Property Calculations

ConceptDefinitionSignificance
HOMO (Highest Occupied Molecular Orbital)The outermost orbital containing electrons. It represents the ability to donate an electron.Relates to the molecule's role as an electron donor in reactions.
LUMO (Lowest Unoccupied Molecular Orbital)The innermost orbital without electrons. It represents the ability to accept an electron.Relates to the molecule's role as an electron acceptor in reactions.
HOMO-LUMO Energy Gap The energy difference between the HOMO and LUMO.A large gap implies high stability and low reactivity; a small gap implies low stability and high reactivity.

This table defines key terms used in the quantum computational analysis of molecules like imidazole derivatives. researchgate.net

Application of Machine Learning in the Design of Novel Imidazole-Based Molecules

AI platforms utilize various ML algorithms, including Support Vector Machines (SVM), Random Forest (RF), and neural networks, for tasks such as: nih.gov

High-Throughput Virtual Screening: Rapidly screening vast libraries of virtual compounds to identify potential "hits." nih.gov

QSAR Analysis: Building Quantitative Structure-Activity Relationship models that correlate chemical structures with their biological effects. nih.gov

De Novo Drug Design: Generating novel molecules, like the bis-imidazole drug Rentosertib, which was developed using an end-to-end AI platform. medium.com

Applications of 4 Bromo 2,5 Dimethyl 1h Imidazole in Organic Synthesis

Precursor in the Synthesis of Diverse Heterocyclic Systems

4-Bromo-2,5-dimethyl-1H-imidazole serves as a versatile starting material for the synthesis of a wide array of heterocyclic compounds. The presence of the bromine atom at the 4-position of the imidazole (B134444) ring provides a reactive handle for further functionalization, enabling the construction of more complex ring systems. thieme-connect.dethieme-connect.com For instance, it is a key intermediate in the synthesis of various bioactive molecules, including inhibitors for enzymes like cathepsin K and xanthine (B1682287) oxidase. thieme-connect.dethieme-connect.com

The imidazole nucleus itself is a prominent feature in many biologically active natural products and synthetic drugs. researchgate.netnih.gov The ability to modify the this compound scaffold allows for the generation of libraries of compounds with diverse biological activities. researchgate.net Synthetic methods often involve the substitution of the bromine atom or reactions involving the N-H group of the imidazole ring to build new heterocyclic structures.

Building Block for the Construction of Complex Organic Molecules

The structural motif of this compound is integral to the synthesis of numerous complex organic molecules with significant biological and pharmacological properties. thieme-connect.dethieme-connect.comresearchgate.net Its role as a key building block has been demonstrated in the creation of a variety of inhibitors targeting enzymes and receptors involved in disease pathways. thieme-connect.dethieme-connect.com

A notable application of this compound is in the development of casein kinase inhibitors for potential anticancer therapies. thieme-connect.com The synthesis of these complex molecules often relies on the robust and scalable production of this compound, highlighting its importance in medicinal chemistry and drug discovery. thieme-connect.dethieme-connect.comresearchgate.net The development of cost-effective and scalable synthetic routes for this building block is crucial for its widespread use in the pharmaceutical industry. thieme-connect.dethieme-connect.comresearchgate.net

Utility in C-C and C-Heteroatom Bond Formation Reactions (e.g., Suzuki-Miyaura, Sonogashira)

The bromine atom on the this compound ring makes it an excellent substrate for various cross-coupling reactions, which are powerful tools for forming carbon-carbon (C-C) and carbon-heteroatom bonds. researchgate.netnih.govnih.gov These reactions are fundamental in modern organic synthesis for constructing complex molecular architectures from simpler precursors.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organic halide. nih.govlibretexts.org this compound can readily participate in Suzuki-Miyaura couplings with various arylboronic acids to form 4-aryl-2,5-dimethyl-1H-imidazoles. mdpi-res.comresearchgate.netclockss.org This reaction provides a versatile method for introducing a wide range of aryl groups at the 4-position of the imidazole ring, leading to the synthesis of diverse functionalized imidazole derivatives. researchgate.net

Sonogashira Coupling: The Sonogashira reaction is another palladium-catalyzed cross-coupling reaction, this time between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.orgorganic-chemistry.org this compound can be coupled with terminal alkynes under Sonogashira conditions to yield 4-alkynyl-2,5-dimethyl-1H-imidazoles. nih.govnih.gov This reaction is valuable for introducing alkynyl moieties, which can serve as handles for further transformations or as integral parts of the final molecular structure. wikipedia.org

The table below summarizes some examples of cross-coupling reactions involving bromo-imidazoles.

Reactant 1Reactant 2Coupling ReactionCatalyst SystemProduct
4-Bromo-1H-imidazole2-Naphthylboronic acidSuzuki-MiyauraPdCl2(dppf) / CsF4-(2-Naphthyl)-1H-imidazole
4-Bromo-3,5-dimethylisoxazoleTerminal AlkyneSonogashira[DTBNpP]Pd(crotyl)Cl / TMP4-Alkynyl-3,5-dimethylisoxazole
2,4-Dibromo-1-MOM-imidazole4-Methylsulfanylphenylboronic acidSuzuki-MiyauraPd[PPh3]4 / K2CO32-(4-Methylsulfanylphenyl)-4-bromo-1-MOM-imidazole

C-Heteroatom Bond Formation: Beyond C-C bond formation, the bromine atom can be displaced by various heteroatom nucleophiles, such as amines, alcohols, and thiols, often through transition-metal-catalyzed reactions. nih.govsioc-journal.cnresearchgate.net These reactions are crucial for introducing diverse functional groups and building complex heterocyclic systems.

Catalyst or Ligand in Catalytic Systems

While this compound itself is primarily used as a building block, its derivatives, particularly those synthesized through the reactions mentioned above, can serve as ligands for transition metal catalysts. researchgate.netrsc.org Imidazole-based ligands, including N-heterocyclic carbenes (NHCs) derived from imidazolium (B1220033) salts, have become increasingly important in catalysis. researchgate.net

The imidazole nitrogen atoms can coordinate to metal centers, and the substituents on the imidazole ring can be tuned to modulate the electronic and steric properties of the resulting metal complex. rsc.org This allows for the design of catalysts with specific activities and selectivities for a wide range of organic transformations, including cross-coupling reactions, hydrogenations, and metathesis. researchgate.net The synthesis of novel imidazole-based ligands, starting from versatile precursors like this compound, is an active area of research in catalysis.

Biological and Medicinal Research Applications of 4 Bromo 2,5 Dimethyl 1h Imidazole Analogs

Antimicrobial Activities: Broad-Spectrum Efficacy and Mechanistic Studies

Imidazole (B134444) derivatives have demonstrated significant potential as antimicrobial agents, exhibiting activity against a wide array of pathogenic microbes. mdpi.com Their mechanism of action can involve the disruption of essential cellular processes in microorganisms, such as DNA replication and cell wall synthesis. mdpi.com The growing issue of antimicrobial resistance to existing drugs has spurred the development of new chemical entities, with imidazole-based compounds being a promising area of research. nih.gov

Antibacterial Potential Against Gram-Positive and Gram-Negative Strains

Novel imidazole derivatives have been synthesized and evaluated for their ability to combat both Gram-positive and Gram-negative bacteria. mdpi.comnih.gov For instance, certain N-substituted imidazole derivatives have shown in vitro activity against strains such as Staphylococcus aureus and Bacillus subtilis (Gram-positive), as well as Escherichia coli and Pseudomonas aeruginosa (Gram-negative). nih.govresearchgate.net The antibacterial efficacy of these compounds is often assessed by determining their minimum inhibitory concentration (MIC). nih.govresearchgate.net

In one study, synthesized imidazole derivatives demonstrated the ability to inhibit the growth of Staphylococcus aureus, methicillin-resistant Staphylococcus aureus (MRSA), Escherichia coli, Pseudomonas aeruginosa, and Acinetobacter baumannii. mdpi.com Another study on 2-substituted-4,5-diphenyl-N-alkyl imidazole derivatives showed moderate activity against S. aureus, B. subtilis, and E. coli. oaji.net The development of new antibacterial agents is crucial due to the increasing incidence of multidrug-resistant bacteria. oaji.net

Antibacterial Activity of Imidazole Analogs
Compound/Derivative TypeGram-Positive Strain(s)Gram-Negative Strain(s)Key FindingsReference
N-substituted imidazole derivativesStaphylococcus aureus, Bacillus subtilisEscherichia coli, Pseudomonas aeruginosaDemonstrated in vitro antimicrobial activity. nih.govresearchgate.net
Novel imidazole derivativesStaphylococcus aureus, MRSAEscherichia coli, Pseudomonas aeruginosa, Acinetobacter baumanniiInhibited the growth of tested bacterial strains. mdpi.com
2-substituted-4,5-diphenyl-N-alkyl imidazole derivativesStaphylococcus aureus, Bacillus subtilisEscherichia coliShowed moderate antibacterial activity. oaji.net
Imidazole derivatives with a 2,4-dienone motifStaphylococcus aureus, Staphylococcus epidermidis-Exhibited significant inhibitory effects. nih.gov

Antifungal Properties and Inhibition of Ergosterol (B1671047) Biosynthesis (e.g., 14α-demethylase)

Many imidazole-based compounds are utilized as antifungal agents, with their primary mechanism of action being the inhibition of ergosterol biosynthesis, a crucial component of the fungal cell membrane. jst.go.jpwikipedia.org Specifically, they target the enzyme lanosterol (B1674476) 14α-demethylase (a cytochrome P450 enzyme), which disrupts the integrity of the fungal cell wall, leading to either fungistatic or fungicidal effects. wikipedia.orgnih.gov The development of imidazole derivatives with improved fungicidal activity is an active area of research. jst.go.jp

Several studies have highlighted the antifungal potential of various imidazole analogs. For example, a series of N-substituted imidazole derivatives were evaluated for their activity against Candida albicans and Aspergillus niger. nih.govresearchgate.net In another study, imidazole derivatives containing a 2,4-dienone motif displayed broad-spectrum antifungal activity, including against fluconazole-resistant C. albicans strains. nih.gov Furthermore, certain benzimidazole (B57391) derivatives have been shown to inhibit ergosterol biosynthesis by targeting the Erg11p enzyme. nih.govasm.org

Antifungal Activity of Imidazole Analogs
Compound/Derivative TypeFungal SpeciesMechanism of ActionKey FindingsReference
N-substituted imidazole derivativesCandida albicans, Aspergillus nigerNot specifiedEvaluated for in vitro antifungal activity. nih.govresearchgate.net
Imidazole derivatives with a 2,4-dienone motifCandida spp. (including fluconazole-resistant strains)Not specifiedShowed strong, broad-spectrum inhibitory effects. nih.gov
Benzimidazole derivativesPathogenic yeasts (e.g., Candida glabrata, Candida krusei)Inhibition of ergosterol biosynthesis (targeting Erg11p)Demonstrated high antifungal activity. nih.govasm.org
1, 2, 4, 5-tetrasubstituted imidazole derivativesCandida albicansInhibition of biofilm formationSome derivatives showed better antifungal and antibiofilm potential than fluconazole. nih.govtandfonline.com

Antiparasitic and Antimalarial Activity

The therapeutic scope of imidazole analogs extends to parasitic diseases, including malaria. Researchers have synthesized and evaluated imidazole-based compounds for their activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. nih.govnih.gov

A series of 4-aminoquinoline-imidazole derivatives were synthesized and screened against both chloroquine-sensitive and chloroquine-resistant strains of P. falciparum. nih.gov Some of these compounds exhibited activity comparable to chloroquine (B1663885) against the resistant strain and were found to inhibit the formation of β-hematin, a crucial process for parasite survival. nih.gov Another study reported the synthesis of imidazole-oxadiazole hybrid compounds that demonstrated promising antimalarial activity with low IC50 values. nih.gov

Anticancer and Antitumor Research

Imidazole derivatives have emerged as a significant class of compounds in cancer research due to their ability to target various biological pathways involved in tumor growth and progression. ijsrtjournal.comnih.gov Their anticancer effects are often attributed to the inhibition of key enzymes and the induction of apoptosis (programmed cell death) in cancer cells. mdpi.comijsrtjournal.com

Inhibition of Cancer Cell Proliferation and Induction of Apoptosis

A primary strategy in cancer treatment is to halt the uncontrolled proliferation of cancer cells and trigger their self-destruction. Imidazole derivatives have shown promise in this area by interfering with essential cellular processes required for cancer cell growth. mdpi.com For instance, some imidazole analogs have been found to induce apoptosis in various cancer cell lines. nih.govrsc.org

One study reported on novel 1-(4-substituted phenyl)-2-ethyl imidazole derivatives that act as apoptosis inducers. nih.gov A specific compound from this series demonstrated selective inhibition of tumor cells and induced a high rate of apoptosis in HeLa cells. nih.gov Another research effort focused on 2,4,5-trisubstituted and 1,2,4,5-tetrasubstituted imidazoles, with one compound showing the ability to inhibit cancer cell growth, induce cell cycle arrest, and lead to cellular senescence. rsc.orgresearchgate.net Furthermore, some imidazole derivatives can enhance the intracellular levels of reactive oxygen species (ROS) in cancer cells, thereby causing apoptosis. ijsrtjournal.com

Anticancer Activity of Imidazole Analogs
Compound/Derivative TypeCancer Cell Line(s)Mechanism of ActionKey FindingsReference
1-(4-substituted phenyl)-2-ethyl imidazole derivativesHeLa, A549, SGC-7901Induction of apoptosisSelectively inhibited tumor cells and induced a high apoptosis rate in HeLa cells. nih.gov
2,4,5-trisubstituted and 1,2,4,5-tetrasubstituted imidazolesA549 (and others in NCI-60 panel)Inhibition of cell growth, induction of cell cycle arrest and cellular senescenceHighlighted the anticancer potential against various cancer cell types. rsc.orgresearchgate.net
Imidazole-based N-phenylbenzamide derivativesA549 (lung), HeLa (cervical), MCF-7 (breast)Cytotoxic activityMost derivatives displayed good to moderate activity against the tested cell lines. frontiersin.org
N-fused imidazolesKidney and breast cancer cell linesInhibition of topoisomerase IIα, induction of apoptosisInduced apoptosis at the G1/S phase. spandidos-publications.com

Targeting Key Enzymes in Cancer Pathways (e.g., Topoisomerase, NEDD8-activating enzyme, CDK8/19, Casein Kinase)

A significant approach in modern cancer therapy involves the targeted inhibition of enzymes that play a critical role in cancer cell survival and proliferation. Imidazole derivatives have been successfully developed as inhibitors of several such enzymes. nih.govijpsjournal.com

Topoisomerase Inhibition: Topoisomerases are essential enzymes that regulate DNA topology and are vital targets in cancer therapy. indianchemicalsociety.com Imidazole-fused quinoxalines have been identified as dual inhibitors of human topoisomerases I and II, demonstrating anticancer potential in lung, colon, and breast cancer cell lines. indianchemicalsociety.com Additionally, some benzimidazole-triazole derivatives have shown significant inhibitory activity against topoisomerase I. acs.org

NEDD8-activating enzyme (NAE) Inhibition: The NEDD8-activating enzyme (NAE) is a critical component of a pathway that regulates protein turnover and is an emerging target for anticancer drugs. nih.govmedchemexpress.com Pevonedistat, an NAE inhibitor, disrupts this pathway, leading to the apoptosis of human tumor cells. medchemexpress.com

Kinase Inhibition: Protein kinases are crucial regulators of cellular processes, and their overexpression is common in various cancers. nih.gov Imidazole-based compounds have been developed as inhibitors of several kinases. For example, 3,4-diaryl-imidazoles have been identified as potent dual inhibitors of p38α mitogen-activated protein kinase and casein kinase 1δ (CK1δ). nih.gov Furthermore, some benzimidazole-1,3,4-thiadiazole derivatives have been investigated as casein kinase-2 (CK2) inhibitors. nih.gov

Structure-Activity Relationship (SAR) Studies for Anticancer Efficacy

Structure-activity relationship (SAR) studies are crucial in medicinal chemistry for optimizing the therapeutic efficacy of lead compounds. For imidazole derivatives, these studies have revealed key structural features that contribute to their anticancer activity. The imidazole ring's high polarity and capacity for hydrogen bonding and coordination chemistry enable it to interact with various biomolecules, making it a valuable component in the design of anticancer agents. nih.gov

Numerous imidazole and fused imidazole derivatives have been shown to modulate a variety of targets involved in cancer progression, including microtubules, kinases (such as tyrosine and serine-threonine kinases), and histone deacetylases. nih.gov For instance, some imidazole-containing compounds act as tubulin assembly inhibitors, disrupting the formation of microtubules, which are essential for cell division. nih.gov

A notable example of SAR in anticancer imidazoles is seen in the development of RAF kinase inhibitors. RAF kinases are key players in cell growth and proliferation pathways. nih.gov The clinically approved drug sorafenib, an RAF inhibitor used in the treatment of renal cancer, features an imidazole moiety. nih.gov Further SAR studies have led to the design of more potent and selective RAF inhibitors.

In the context of 2,4,5-triarylimidazole derivatives, research has shown that specific substitutions on the aryl rings can significantly impact their anticancer activity. One study synthesized four such derivatives and screened them against T47D and MDA-MB231 breast cancer cell lines. The results indicated that one of the compounds, 4a , exhibited a significant IC50 value against MDA-MB231 cells, highlighting the importance of the substitution pattern for cytotoxic effects. benthamdirect.com

Furthermore, the development of second-generation CYP26A1 inhibitors, which are involved in retinoic acid metabolism, has benefited from extensive SAR studies on imidazole-based compounds. These newer inhibitors demonstrated higher potency and better specificity against the CYP26A1 enzyme compared to earlier versions. nih.gov

Compound TypeTargetKey SAR FindingsReference
Imidazole/Fused Imidazole DerivativesMicrotubules, Kinases, HDACsThe imidazole ring's polarity and hydrogen bonding capacity are key for interacting with various biological targets. nih.gov
2,4,5-Triarylimidazole DerivativesCancer Cell Lines (T47D, MDA-MB231)Specific substitutions on the aryl rings significantly influence anticancer activity, with compound 4a showing notable efficacy. benthamdirect.com
Imidazole-based CYP26A1 InhibitorsCYP26A1 EnzymeStructural modifications led to second-generation inhibitors with enhanced potency and specificity. nih.gov
Diaryl/Triaryl Imidazole Derivativesp38α, BRAFDiaryl imidazoles showed inhibitory activity against p38α, while triaryl imidazoles were more potent against BRAF. mdpi.com

Anti-inflammatory Potential and Mechanism of Action

Imidazole derivatives have demonstrated significant anti-inflammatory properties through various mechanisms of action. ijnrd.orgnih.gov These compounds can modulate inflammatory pathways and reduce the production of pro-inflammatory mediators like cytokines and prostaglandins (B1171923). ijnrd.org

One of the primary mechanisms of their anti-inflammatory effect is the inhibition of enzymes involved in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX). ijnrd.org These enzymes are responsible for the synthesis of prostaglandins and leukotrienes, which are key mediators of inflammation. By inhibiting COX and LOX, imidazole derivatives can effectively reduce inflammation.

Furthermore, some imidazole derivatives have been shown to inhibit the p38 MAP kinase, a key signaling molecule in the inflammatory response. acs.org For example, a series of N-substituted [4-(trifluoromethyl)-1H-imidazole-1-yl] amide derivatives were synthesized and evaluated for their p38 MAP kinase inhibitory activity. Among them, compound AA6 showed considerable activity with an IC50 value of 403.57 ± 6.35 nM. acs.org

Research has also indicated that imidazole compounds can inhibit neutrophil degranulation and the generation of reactive oxygen species, further contributing to their anti-inflammatory effects. nih.gov The antioxidant activity of some imidazole derivatives also plays a role in reducing oxidative stress and inflammation. ijnrd.org

In a study of di- and tri-substituted imidazoles, two compounds, 2-(4-nitrophenyl)-4-(4-methoxyphenyl)-1-phenyl-1H-imidazole (3h) and 2,4-di-(4-methoxyphenyl)-1-phenyl-1H-imidazole (3l) , emerged as lead compounds with good anti-inflammatory action. nih.gov

Compound/DerivativeMechanism of ActionKey FindingsReference
General Imidazole DerivativesInhibition of COX and LOX enzymesReduction in the production of pro-inflammatory prostaglandins and leukotrienes. ijnrd.org
N-substituted [4-(trifluoromethyl)-1H-imidazole-1-yl] amide derivativesp38 MAP Kinase InhibitionCompound AA6 exhibited significant inhibitory activity with an IC50 of 403.57 ± 6.35 nM. acs.org
Di- and Tri-substituted ImidazolesNot specifiedCompounds 3h and 3l demonstrated good anti-inflammatory activity. nih.gov
General Imidazole DerivativesInhibition of neutrophil degranulation and reactive oxygen species generationContributes to the overall anti-inflammatory effect. nih.gov

Antiviral Properties of Imidazole Derivatives

The imidazole scaffold has proven to be a valuable framework in the development of antiviral agents due to its ability to interfere with various stages of the viral life cycle. ajrconline.orgijpsjournal.com These compounds can selectively inhibit virus-specific replication events, offering a targeted approach to antiviral therapy. ajrconline.orgijpsjournal.com

One of the most well-known imidazole-containing antiviral drugs is ribavirin , an imidazole nucleoside analog used in the treatment of chronic hepatitis C and respiratory syncytial virus (RSV) infections. ajrconline.orgijpsjournal.com Another example is ketoconazole , primarily an antifungal agent, which has also shown antiviral activity against viruses like the hepatitis C virus by disrupting viral replication and assembly. ajrconline.orgijpsjournal.com

Research has explored a wide range of imidazole derivatives for their antiviral potential against various viruses:

Dengue and Yellow Fever Virus: A series of imidazole 4,5-dicarboxamide derivatives were found to inhibit dengue virus (DENV) and yellow fever virus (YFV). Compound 8b was most active against YFV, while compound 8c was most potent against DENV. nih.gov

HIV: A library of non-nucleoside reverse transcriptase inhibitors based on imidazole-amide conjugates was developed. Compound 26 demonstrated significant antiviral activity against HIV-1, including resistant strains. nih.gov

Influenza Virus: Several imidazole analogs have been screened for their activity against the influenza virus A/Puerto Rico/8/34 (H1N1). Three analogs containing a thiophene (B33073) unit (3i–k ) showed high virus-inhibiting activity. researchgate.net

Zika Virus: Benzimidazole (BMZ) derivatives have been identified as potential therapeutic interventions for the Zika virus (ZIKV). Compound 39 displayed the highest antiviral efficacy against the African ZIKV strain in certain cell lines. researchgate.net

SARS-CoV-2: A docking study of 18 imidazole analogs attached to 7-chloro-4-aminoquinoline suggested that compounds 6a, 6b, and 6c have greater binding energy with the SARS-CoV-2 main protease, indicating potential antiviral activity against COVID-19. nih.gov

VirusImidazole Derivative ClassKey FindingsReference
Dengue & Yellow FeverImidazole 4,5-dicarboxamidesCompound 8b active against YFV; Compound 8c potent against DENV. nih.gov
HIV-1Imidazole-amide conjugatesCompound 26 showed potent activity against NNRTI-resistant viruses. nih.gov
Influenza A (H1N1)Thiophene-containing imidazolesCompounds 3i-k exhibited high virus-inhibiting activity. researchgate.net
Zika VirusBenzimidazole derivativesCompound 39 showed the highest efficacy against the African ZIKV strain. researchgate.net
SARS-CoV-2Imidazole-7-chloro-4-aminoquinoline analogsCompounds 6a, 6b, 6c showed strong binding to the main protease. nih.gov

Therapeutic Potential in Other Disease Areas

The versatility of the imidazole scaffold extends beyond anticancer, anti-inflammatory, and antiviral applications. Researchers are actively exploring its therapeutic potential in a range of other diseases.

Antidiabetic Activity

Imidazole derivatives have emerged as promising candidates for the development of new antidiabetic agents. ajrconline.org Their mechanisms of action often involve the inhibition of key enzymes responsible for carbohydrate digestion and glucose absorption.

Several studies have demonstrated the potential of imidazole derivatives in managing hyperglycemia. For instance, a new imidazole chloro derivative was shown to significantly decrease blood glucose levels in alloxan-induced diabetic rats. ijpcbs.com The test compound reduced blood glucose from 449 mg/dl to 164 mg/dl over a 14-day period. ijpcbs.com

In another study, a series of 2,4,5-trisubstituted imidazole derivatives were synthesized and screened for their in vitro α-amylase and α-glucosidase inhibitory activities. rdd.edu.iq These enzymes play a crucial role in breaking down carbohydrates into glucose. The synthesized compounds showed good to excellent inhibitory potential against α-amylase, with compound 4d being the most potent. rdd.edu.iq

Furthermore, imidazoline (B1206853) derivatives have been reported to exhibit antihyperglycemic activity in vivo. nih.gov A study on a rat model of type 2 diabetes found that nine compounds with an imidazoline moiety had a potent effect on glucose tolerance without causing hypoglycemia. nih.gov

Imidazole Derivative ClassTarget/ModelKey FindingsReference
Imidazole chloro derivativeAlloxan-induced diabetic ratsSignificantly reduced blood glucose levels. ijpcbs.com
2,4,5-Trisubstituted imidazolesα-amylase and α-glucosidaseGood to excellent inhibitory activity, with compound 4d being the most potent α-amylase inhibitor. rdd.edu.iq
Imidazoline derivativesRat model of type 2 diabetesPotent effect on glucose tolerance without causing hypoglycemia. nih.gov
5-(Arylideneamino)-1H-benzo[d]imidazole-2-thiolsα-glucosidaseAll 13 synthesized compounds showed excellent inhibitory activity, with compound 7i being the most active. acs.org

Anti-Alzheimer's Disease Research (Amyloid-beta aggregation inhibition)

A key pathological hallmark of Alzheimer's disease is the aggregation of amyloid-beta (Aβ) peptides into toxic oligomers and fibrils. nih.gov A promising therapeutic strategy involves the use of small molecules to inhibit this aggregation process. nih.gov Imidazole derivatives have shown potential in this area.

While direct studies on 4-Bromo-2,5-dimethyl-1H-imidazole analogs for Aβ aggregation inhibition are limited, the broader class of imidazole and related heterocyclic compounds has been investigated. For example, a series of mono-triazole derivatives were designed and evaluated as inhibitors of Aβ42 aggregation. acs.org Compound 4v from this series was identified as the most potent inhibitor. acs.org Molecular dynamics simulations suggested that this compound binds to the central hydrophobic core of the Aβ42 monomer, thereby preventing its aggregation. acs.org

The development of such inhibitors is a critical area of research, as they could potentially halt or slow the progression of Alzheimer's disease. nih.govnih.gov

Role in Enzyme Inhibition Beyond Antimicrobial and Anticancer Applications

The inhibitory activity of imidazole derivatives extends to a wide array of enzymes implicated in various diseases. nih.gov

Cathepsin K: This enzyme is a target for the treatment of osteoporosis and other bone-related disorders. A search of an in-house compound library identified a benzimidazole derivative, compound 1x , that inhibited Cathepsin K. nih.gov Further synthesis and evaluation of its derivatives led to compounds like A22 with an IC50 of 0.44 μM. nih.gov Molecular docking studies revealed that the imidazole's hydrogen atom forms a crucial hydrogen bond with the enzyme's active site. nih.gov

Xanthine (B1682287) Oxidase: This enzyme is involved in the production of uric acid, and its inhibition is a key strategy for treating gout. wikipedia.org Several 4-(acylamino)-5-carbamoylimidazoles and 2-thioalkyl-substituted purines have shown very good inhibitory activity against xanthine oxidase, being significantly more effective than the standard drug allopurinol. nih.govacs.org The imidazole ring was found to be more important for inhibitory activity than a pyrimidine (B1678525) ring. acs.org

RIP1 Kinase: Receptor-interacting protein kinase 1 (RIPK1) is a key player in necroptosis and inflammation. A novel hit with a 5-(1-benzyl-1H-imidazol-4-yl)-1,2,4-oxadiazole scaffold was identified as a RIPK1 inhibitor with an IC50 value of 1.3 μM through structure-based virtual screening. nih.gov Another study identified RIPA-56, an amide-containing compound, as an effective inhibitor of RIPK1 kinase with an IC50 of 13 nM. nih.gov

mGlu4 Receptor: While not a direct inhibition in the traditional sense, imidazole derivatives have been explored as modulators of metabotropic glutamate (B1630785) receptor 4 (mGlu4), which is a target for neurological and psychiatric disorders.

Glucan Endoglucosidase and Beta-Glucosidase: Imidazole derivatives have been shown to be potent inhibitors of glucosidases. nih.govnih.gov For instance, 4-phenylimidazole (B135205) is a potent reversible inhibitor of sweet almond beta-glucosidase with a pH-independent Ki of 0.8 μM. nih.gov A gluco-1H-imidazole derivative also displayed micromolar inhibitory activity against several β-glucosidases. nih.gov

Protein-glutamate Methylesterase: Research in this area is ongoing, exploring the potential of imidazole derivatives to inhibit this enzyme, which is involved in bacterial chemotaxis and other cellular processes.

EnzymeImidazole Derivative ClassKey FindingsReference
Cathepsin KBenzimidazole derivativesCompound A22 showed an IC50 of 0.44 μM. nih.gov
Xanthine Oxidase4-(acylamino)-5-carbamoylimidazolesSignificantly more effective than allopurinol. nih.govacs.org
RIP1 Kinase5-(1-benzyl-1H-imidazol-4-yl)-1,2,4-oxadiazoleIdentified as a RIPK1 inhibitor with an IC50 of 1.3 μM. nih.gov
Beta-Glucosidase4-phenylimidazolePotent reversible inhibitor with a Ki of 0.8 μM. nih.gov

Future Research Directions and Challenges for 4 Bromo 2,5 Dimethyl 1h Imidazole

Development of Novel Synthetic Routes with Enhanced Regioselectivity and Sustainability

The synthesis of 4-Bromo-2,5-dimethyl-1H-imidazole has historically presented challenges, particularly concerning scalability and the formation of regioisomers. Older methods, such as the methylation of 5-bromo-2-methyl-1H-imidazole, were problematic for large-scale production due to low yields and the creation of isomeric mixtures that required difficult separation processes. nih.govacs.org These limitations have spurred the development of more efficient, cost-effective, and scalable synthetic routes.

A significant advancement involves a two-step process starting with the commercially available 1,2-dimethyl-1H-imidazole. researchgate.net This approach circumvents the issue of regioisomer formation that plagued earlier methods. acs.orgresearchgate.net The key to this improved synthesis is the selective debromination of an intermediate compound, 4,5-dibromo-1,2-dimethyl-1H-imidazole, using organometallic reagents like isopropyl magnesium chloride. nih.govresearchgate.net This method has proven to be highly efficient, achieving isolated yields of approximately 92% on a scale ranging from 100 grams to 1 kilogram. nih.gov

Future research will likely focus on further refining these synthetic strategies to enhance sustainability. This includes exploring greener solvents, reducing the use of hazardous reagents, and optimizing reaction conditions to minimize energy consumption and waste production. The goal is to develop a commercially viable process that is not only high-yielding and regioselective but also environmentally benign.

ChallengeTraditional ApproachNovel ApproachKey Reagents/Conditions
Regioisomer FormationMethylation of 5-bromo-2-methyl-1H-imidazole, resulting in a mixture of 4-bromo and 5-bromo isomers. acs.orgStart with 1,2-dimethyl-1H-imidazole to prevent the formation of regioisomers. researchgate.net1,2-dimethyl-1H-imidazole
Low Yield / ScalabilityMulti-step processes with difficult purification (e.g., preparative-TLC), limiting large-scale production. nih.govacs.orgA cost-effective, two-step, scalable synthesis. nih.govN-Bromosuccinimide (NBS), Isopropyl magnesium chloride (iPrMgCl) researchgate.net
Selective Bromination/DebrominationInitial bromination often leads to di- or tri-brominated products that are difficult to selectively debrominate. researchgate.netSelective debromination of the 4,5-dibromo intermediate. nih.govIsopropyl magnesium chloride in THF at -25°C researchgate.net

Comprehensive Mechanistic Studies of its Biological Activities

This compound is a structural motif found in a variety of bioactive compounds that act on numerous biological targets. nih.gov The imidazole (B134444) ring itself is a privileged structure in medicinal chemistry, known for its ability to bind with a wide range of enzymes and receptors through diverse, weak interactions, owing to its electron-rich characteristics. researchgate.net Imidazole and its derivatives are known to act as inhibitors for enzymes like cytochrome P450 and β-glucosidase, often through competitive inhibition where the imidazole moiety interacts with the enzyme's active site. nih.govresearchgate.net

While derivatives of this compound have been identified as potent inhibitors, comprehensive mechanistic studies are a critical future direction. Research is needed to elucidate the precise molecular interactions between these compounds and their target proteins. Future studies will likely employ a combination of enzyme kinetics, X-ray crystallography, and computational modeling to understand how these molecules bind to their targets. nih.gov Such investigations will clarify whether the inhibition is competitive, non-competitive, or allosteric, and identify the key amino acid residues involved in the binding. This detailed mechanistic understanding is essential for the rational design of next-generation inhibitors with improved potency and selectivity. researchgate.net

Exploration of New Therapeutic Targets and Multitargeting Approaches

The versatility of the this compound scaffold has enabled its use as a key building block for inhibitors targeting a wide array of proteins implicated in various diseases. nih.gov This structural motif is central to the development of compounds for conditions ranging from cancer to inflammatory disorders. acs.org

The diverse range of targets highlights the potential for this scaffold in multitargeting approaches. Modern drug discovery is increasingly moving towards designing single molecules that can modulate multiple biological targets simultaneously, which can enhance therapeutic efficacy and reduce the likelihood of drug resistance. uminho.pt Given that derivatives of this compound already show activity against different classes of enzymes and modulators, a key future direction will be the rational design of single agents that can intentionally hit multiple disease-relevant pathways. uminho.pt This could involve, for example, creating dual inhibitors for cancer therapy that target both a protein kinase and a component of a separate signaling pathway.

Target ClassSpecific Target/ModulatorPotential Therapeutic Area
Kinase InhibitorsCasein kinase δ/ε inhibitors, RIP1 kinase inhibitors, CDK8/19 inhibitors nih.govCancer, Inflammatory Diseases acs.org
Enzyme InhibitorsXanthine (B1682287) oxidase inhibitors, PDE1 inhibitors, Cathepsin K inhibitor nih.govGout, Cardiovascular Diseases, Osteoporosis
Epigenetic ModulatorsEED and PRC2 modulators nih.govCancer
Receptor ModulatorsmGlu4 receptor positive allosteric modulators acs.orgNeurological Disorders
Inhibitors of Signaling PathwaysTGFβ inhibitors, Isoindolinone inhibitors nih.govFibrosis, Cancer

Advanced Computational Design for Property Prediction and Optimization

Computational chemistry has become an indispensable tool in modern drug discovery, significantly accelerating the process of identifying and optimizing drug candidates. bioscipublisher.com For this compound and its derivatives, advanced computational methods represent a significant avenue for future research. Techniques such as molecular docking, quantitative structure-activity relationship (QSAR) studies, and density functional theory (DFT) calculations can be employed to predict how structural modifications will impact biological activity. nih.govnih.gov

Future research will heavily leverage these in silico tools. mdpi.com Molecular docking can predict the binding affinity and orientation of novel derivatives within the active sites of their therapeutic targets. nih.gov This allows for the virtual screening of large compound libraries to prioritize candidates for synthesis. nih.gov Furthermore, ADMET (absorption, distribution, metabolism, excretion, and toxicity) prediction models can computationally assess the drug-like properties of new designs, helping to identify candidates with favorable pharmacokinetic profiles early in the discovery pipeline. nih.gov By integrating these computational approaches, researchers can more efficiently design and optimize derivatives of this compound, reducing the time and cost associated with laboratory experiments. bioscipublisher.com

Expanding Applications in Nanotechnology and Biocompatible Materials

While the primary focus for this compound has been in medicinal chemistry, its unique chemical properties suggest potential applications in materials science, particularly in nanotechnology and the development of biocompatible materials. The imidazole nucleus is known for its ability to coordinate with metal ions and participate in the formation of supramolecular structures. uminho.ptnih.gov Imidazole derivatives have been successfully used as fluorescent chemosensors for detecting ions and as building blocks for nonlinear optical materials. uminho.ptnih.gov

A promising, yet largely unexplored, future direction is the incorporation of this compound into novel materials. Research could focus on using this compound to functionalize nanoparticles, creating new systems for targeted drug delivery or diagnostic imaging. The imidazole core could serve as a linker to attach the nanoparticle to specific biomolecules or as a sensor to detect changes in the biological environment. uminho.pt Additionally, its derivatives could be integrated into polymer backbones to create new biocompatible materials with tailored electronic or catalytic properties. researchgate.netnih.gov Exploring these applications would represent a significant expansion of the utility of this versatile chemical scaffold beyond its current use in drug discovery.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-Bromo-2,5-dimethyl-1H-imidazole, and how can reaction conditions be optimized to improve yield?

  • Methodological Answer : A common synthesis involves reacting 4,5-dibromo-1,2-dimethyl-1H-imidazole with isopropyl magnesium chloride in THF at –25°C. Key parameters include maintaining low temperatures to suppress side reactions and using dropwise addition of the Grignard reagent to control exothermicity. After quenching with NH₄Cl, extraction with EtOAc and trituration with CH₂Cl₂/petroleum ether yields the product (65% purity) . Optimization may involve adjusting stoichiometry (e.g., 1.1 equiv of Grignard reagent) or solvent polarity to enhance regioselectivity.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical for confirming substitution patterns, with ¹H NMR resolving methyl and aromatic proton signals. Infrared (IR) spectroscopy identifies functional groups (e.g., C-Br stretching at ~500–600 cm⁻¹). Mass spectrometry (LCMS) monitors reaction progress and verifies molecular weight . For purity assessment, High-Performance Liquid Chromatography (HPLC) with ≥98% purity thresholds is recommended .

Q. What are the known biological activities of this compound derivatives?

  • Methodological Answer : Imidazole derivatives exhibit pharmacological properties such as anticancer, antimicrobial, and antiulcer activities. For example, benzimidazole-thiophene hybrids (structurally analogous to the target compound) show serotonin receptor modulation . Researchers should screen derivatives using in vitro assays (e.g., cytotoxicity against cancer cell lines) and validate targets via molecular docking studies .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction resolve structural ambiguities in this compound derivatives?

  • Methodological Answer : Single-crystal X-ray analysis determines bond lengths, angles, and torsional conformations. For example, monoclinic crystals (space group P2₁/n) of a brominated benzimidazole derivative revealed dihedral angles of 30.1–64.3° between aromatic rings and the imidazole core, clarifying steric effects . Use SHELXL for refinement, ensuring data-to-parameter ratios >14.4 and R-factors <0.06 . ORTEP-3 software visualizes thermal ellipsoids and disorder modeling .

Q. What strategies address contradictions in reported synthetic yields or biological activities of imidazole derivatives?

  • Methodological Answer : Contradictions may arise from divergent reaction conditions (e.g., solvent purity, catalyst loading). Cross-validate protocols by replicating procedures with controlled variables (e.g., inert atmosphere, exact temperature gradients). For bioactivity discrepancies, use standardized assays (e.g., MIC for antimicrobial studies) and statistical tools (e.g., ANOVA) to assess significance . Triangulate data via LCMS, NMR, and crystallography to confirm structural consistency .

Q. How can regioselectivity challenges in imidazole functionalization be mitigated during synthesis?

  • Methodological Answer : Regioselectivity in bromination or cross-coupling reactions depends on electronic and steric factors. For example, steric hindrance at the 2-position of imidazole directs electrophilic substitution to the 4- or 5-positions. Computational modeling (DFT) predicts reactive sites, while directing groups (e.g., -OMe) enhance selectivity. Palladium-catalyzed C-H activation offers atom-economical pathways for late-stage functionalization .

Q. What are best practices for analyzing crystallographic disorder in imidazole-based structures?

  • Methodological Answer : Disorder in crystal structures (e.g., rotational isomers) is modeled using SHELXL's PART instruction. Refine occupancy ratios and apply restraints to anisotropic displacement parameters. Validate with residual density maps and CheckCIF reports. For example, a bromothiophene-substituted benzimidazole exhibited disorder in the thiophene ring, resolved via split-atom refinement .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.